Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with:
- A phenyl group at position 1,
- A sulfonyloxy group at position 4, where the sulfonyl moiety is further substituted with a 4-methoxyphenyl ring,
- An ethyl carboxylate ester at position 3,
- A ketone group at position 6.
Such features may influence its physicochemical properties (e.g., solubility, melting point) and biological interactions, particularly in medicinal chemistry contexts like enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S/c1-3-28-20(24)19-17(13-18(23)22(21-19)14-7-5-4-6-8-14)29-30(25,26)16-11-9-15(27-2)10-12-16/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGMPGQDAUFMNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazine derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with structurally analogous compounds:
Substituent Variations at Position 4
The sulfonyloxy group in the target compound distinguishes it from other pyridazine derivatives. Key comparisons include:
Aromatic Ring Modifications at Position 1
The phenyl group at position 1 is common in pyridazine derivatives, but substituents on this ring significantly alter bioactivity:
Functional Group Impact on Physicochemical Properties
- Melting Points : Derivatives with strong hydrogen-bonding groups (e.g., hydroxyl, sulfonyloxy) exhibit higher melting points (e.g., 220–223°C for hydroxyl-substituted 12d ).
- Synthetic Yields : Electron-donating groups (e.g., methoxy in 12e) correlate with higher yields (81–95%), while bulky or electron-withdrawing groups (e.g., trifluoromethyl in 12g) reduce yields (40%) .
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